molecular formula C21H20N2O B2354957 2-(Furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole CAS No. 637754-40-6

2-(Furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole

Cat. No.: B2354957
CAS No.: 637754-40-6
M. Wt: 316.404
InChI Key: NJIJEQOTIJCKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole is a research chemical based on the privileged benzimidazole scaffold, a structure known for its wide range of biological activities and significance in medicinal chemistry . Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which facilitates their interaction with the biopolymers of living systems . This specific analog features a furan-2-yl moiety at the 2-position and a (4-isopropylphenyl)methyl group at the N-1 position, a substitution pattern that aligns with research into multi-target anticancer agents . In research settings, 2-substituted benzimidazole derivatives have demonstrated the ability to exert antitumor activity through versatile mechanisms of action. These include acting as DNA-binding or alkylating agents, disrupting tubulin polymerization dynamics, and inhibiting key enzymes involved in cancer cell proliferation and signal transduction pathways . The presence of the planar, heteroaromatic furan ring can contribute to potential interactions with biological targets, such as intercalation between DNA base pairs . The isopropylbenzyl substituent is a common pharmacophore intended to enhance molecular recognition and binding affinity. This product is provided for research purposes only and is intended for use by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data sheets and handle this material in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

2-(furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-15(2)17-11-9-16(10-12-17)14-23-19-7-4-3-6-18(19)22-21(23)20-8-5-13-24-20/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIJEQOTIJCKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives

The foundational step for benzimidazole synthesis involves cyclocondensation of o-phenylenediamine (OPD) with carboxylic acids or their equivalents. For 2-(furan-2-yl) substitution, furan-2-carboxylic acid (19) reacts with OPD (16) under acidic or catalytic conditions.

Reaction Scheme :
$$
\text{OPD (16)} + \text{Furan-2-carboxylic acid (19)} \xrightarrow{\text{HCl or ZrOCl}2\cdot8\text{H}2\text{O}} \text{2-(Furan-2-yl)benzimidazole (20)} + 2\text{H}2\text{O}
$$
Zirconium oxychloride (ZrOCl$$
2\cdot$$8H$$_2$$O) catalyzes this reaction at room temperature or under microwave irradiation, achieving yields >85%. Amberlite IR-120 resin in solvent-free conditions also facilitates this step, reducing reaction time to 5 minutes.

Aldehyde-Based Cyclization for 2-Aryl Functionalization

Aryl aldehydes serve as precursors for 2-arylbenzimidazoles. Furan-2-carbaldehyde (27) condenses with OPD (26) in the presence of CoCl$$2\cdot$$6H$$2$$O or TiCl$$_4$$ to form the 2-(furan-2-yl) intermediate.

Optimized Conditions :

  • Catalyst : CoCl$$2\cdot$$6H$$2$$O (5 mol%)
  • Solvent : Ethanol, 70°C, 3 hours
  • Yield : 78–92%

Microwave-assisted methods using montmorillonite K-10 clay achieve comparable yields in 10 minutes.

N-Alkylation at the 1-Position

Benzylation with 4-Isopropylbenzyl Chloride

The 1-[(4-propan-2-ylphenyl)methyl] group is introduced via N-alkylation of 2-(furan-2-yl)benzimidazole (20) using 4-isopropylbenzyl chloride (32).

Procedure :

  • Dissolve 20 (1 equiv) in dry DMF.
  • Add NaH (1.2 equiv) at 0°C, followed by 32 (1.1 equiv).
  • Stir at 60°C for 6 hours.
    Yield : 68–75%.

Challenges :

  • Competing N3-alkylation is minimized using bulky bases like K$$2$$CO$$3$$.
  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

One-Pot Tandem Alkylation-Cyclization

A sequential approach combines OPD (16), furan-2-carbaldehyde (27), and 4-isopropylbenzyl bromide (33) in a single pot.

Catalytic System :

  • Catalyst : Ce(SO$$4$$)$$2$$ (10 mol%)
  • Solvent : PEG-400, 80°C, 4 hours
  • Yield : 82%

Green Chemistry Approaches

Solvent-Free Microwave Synthesis

Montmorillonite K-10 clay catalyzes the condensation of OPD (16), furan-2-carbaldehyde (27), and 4-isopropylbenzyl chloride (32) under microwave irradiation (300 W, 5 minutes).

Advantages :

  • No solvent waste.
  • 95% conversion efficiency.

Aqueous-Phase Catalysis

TBAF (tetrabutylammonium fluoride) in water promotes ultrasonic-assisted synthesis at ambient temperature.

Conditions :

  • Catalyst : TBAF (5 mol%)
  • Time : 30 minutes
  • Yield : 88%

Comparative Analysis of Synthetic Routes

Method Catalyst Conditions Yield (%) Time
ZrOCl$$2\cdot$$8H$$2$$O ZrOCl$$2\cdot$$8H$$2$$O RT, MWI 85–90 10–30 min
CoCl$$2\cdot$$6H$$2$$O CoCl$$2\cdot$$6H$$2$$O Ethanol, 70°C 78–92 3 hours
Amberlite IR-120 Amberlite IR-120 Solvent-free, MWI 90 5 minutes
Ce(SO$$4$$)$$2$$ Ce(SO$$4$$)$$2$$ PEG-400, 80°C 82 4 hours

Mechanistic Insights

Acid-Catalyzed Cyclization

Protonation of the aldehyde carbonyl enhances electrophilicity, enabling nucleophilic attack by OPD’s amine group. Subsequent dehydration forms the imidazole ring.

Transition Metal Catalysis

Co$$^{2+}$$ or Zr$$^{4+}$$ ions coordinate with OPD and aldehyde, lowering the activation energy for cyclization.

Challenges and Optimization

  • Regioselectivity : N1-alkylation predominates due to steric and electronic factors.
  • Purification : Recrystallization from ethanol/water (3:1) removes unreacted OPD.
  • Scale-Up : Continuous flow reactors improve reproducibility in large-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form a furanone derivative.

    Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.

    Substitution: The isopropylbenzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

2-(Furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(Furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole, focusing on substituent variations and biological activities:

Compound Substituents Biological Activity Key Findings References
2-(Furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzo[d]imidazole (L2) Furan-2-yl at position 2; furan-2-ylmethyl at position 1 In silico anti-SARS-CoV-2 activity Moderate binding affinity for SARS-CoV-2 Mpro protease (docking score: -7.2 kcal/mol); green synthesis in water
2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole 4-Bromophenyl at position 2; phenyl at position 1 Antifungal, antimicrobial High fungicidal activity against Candida albicans (MIC: 2 µg/mL)
PPTMB (2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)benzimidazole) Trimethoxybenzyl at position 1; pyrrolidinyl-phenyl at position 2 Anticancer Potent cytotoxicity against HepG2 cells (IC50: 8.5 µM); disrupts microtubule assembly
Compound 9c () 4-(1H-benzodiazol-2-yl)phenoxymethyl-triazole-thiazole-acetamide hybrid α-Glucosidase inhibition Strong inhibitory activity (IC50: 12.3 µM); superior to acarbose (reference drug)
Bilastine (2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]piperidinyl}ethyl)phenyl]-2-methylpropanoic acid) Piperidinyl-ethoxyethyl-benzimidazole hybrid Antiallergic Selective histamine H1 receptor antagonist; used in allergic rhinitis

Structural and Functional Insights

  • Furan vs. Aryl Substitutions: The furan-2-yl group in the target compound and L2 enhances π-π interactions with hydrophobic enzyme pockets, as seen in their anti-SARS-CoV-2 docking studies. Halogenated analogs (e.g., 2-(4-bromophenyl)-1-phenylbenzimidazole) exhibit enhanced antifungal activity due to bromine’s electronegativity and membrane disruption capabilities .
  • Hybrid Derivatives :

    • Compound 9c () demonstrates that triazole-thiazole-acetamide hybrids significantly enhance α-glucosidase inhibition, suggesting that electron-rich heterocycles improve target binding .
    • PPTMB’s trimethoxybenzyl group confers microtubule-disrupting activity, a mechanism absent in furan-substituted benzimidazoles .

Biological Activity

2-(Furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a benzimidazole core substituted with a furan and an isopropylbenzyl group, suggest potential bioactivity. This article reviews its biological activities, focusing on antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C21H20N2OC_{21}H_{20}N_2O, and it has a molecular weight of 316.4 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H20N2O
Molecular Weight316.4 g/mol
CAS Number637754-40-6

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar benzimidazole derivatives, indicating that compounds with furan substitutions often exhibit significant antibacterial activity. For example, a study evaluated various synthesized derivatives against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli using broth microdilution methods. The results showed promising Minimum Inhibitory Concentration (MIC) values for several derivatives, suggesting that modifications to the benzimidazole core can enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound IDTarget BacteriaMIC (µg/mL)Activity Level
Compound AStaphylococcus aureus0.5High
Compound BEscherichia coli1.0Moderate
Compound CStaphylococcus aureus0.25Very High

The specific performance of this compound in these assays remains to be fully elucidated but suggests potential for further investigation.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. A notable study involved testing similar compounds on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated that certain derivatives significantly inhibited cell proliferation in both 2D and 3D cultures.

Table 2: Anticancer Activity in Cell Lines

Cell LineCompound IDIC50 (µM)Assay Type
A549Compound D10MTS Assay
HCC827Compound E15MTS Assay
NCI-H358Compound F12MTS Assay

These findings highlight the potential of compounds similar to this compound in targeting cancer cells effectively.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or DNA. Studies suggest that benzimidazole derivatives can bind to DNA within the minor groove, affecting replication and transcription processes. The presence of the furan group may enhance these interactions, potentially leading to increased cytotoxicity against tumor cells.

Case Studies

In a recent publication, researchers synthesized various benzimidazole and benzothiazole derivatives, including those with furan moieties. These compounds were tested for their antitumor activity using both in vitro and in vivo models. Results indicated that several compounds displayed significant antitumor effects with lower toxicity profiles compared to existing chemotherapeutic agents .

Q & A

Basic Question: What are the common synthetic routes for 2-(Furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole?

Methodological Answer:
The synthesis typically involves condensation between 1,2-phenylenediamine derivatives and carbonyl-containing precursors. For example:

  • Step 1 : Reacting substituted benzaldehyde (e.g., 4-isopropylbenzaldehyde) with 2-furan carboxylic acid derivatives under acidic conditions (e.g., polyphosphoric acid) to form intermediates.
  • Step 2 : Cyclization of the intermediate with 1,2-phenylenediamine in the presence of a catalyst (e.g., trimethylsilyl chloride) to yield the benzimidazole core .
  • Step 3 : Functionalization via nucleophilic substitution or coupling reactions to introduce the furan-2-yl and 4-propan-2-ylphenyl groups .
    Key characterization techniques include melting point analysis , FT-IR (to confirm imidazole N-H stretches at ~3400 cm⁻¹), and ¹H/¹³C NMR (to verify substituent integration and coupling patterns) .

Advanced Question: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Catalyst Screening : Use transition-metal catalysts (e.g., CuCl/TMEDA) for C-N bond formation, which reduces side reactions and enhances regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time (e.g., from 12 h to 30 min) .
  • Oxidative Conditions : Employ H₂O₂ or O₂ as green oxidants to promote cyclization efficiency, minimizing byproducts like uncyclized amines .
  • Monitoring : Use HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .

Basic Question: What biological activities are associated with benzimidazole derivatives like this compound?

Methodological Answer:
Benzimidazoles are known for:

  • Antimicrobial Activity : Disruption of microbial cell walls via hydrogen bonding with thiol groups in enzymes .
  • Anticancer Potential : Inhibition of topoisomerase II or tubulin polymerization, as demonstrated in vitro using MTT assays .
  • Anticonvulsant Effects : Modulation of GABAergic pathways, validated via rodent seizure models .
    For this compound, preliminary docking studies suggest interactions with α-glucosidase (binding energy: -9.2 kcal/mol), indicating antidiabetic potential .

Advanced Question: How to design a study to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., omeprazole for proton pump inhibition) to minimize variability .
  • SAR Analysis : Systematically modify substituents (e.g., replacing the isopropyl group with tert-butyl) to isolate structural contributors to activity .
  • Dose-Response Curves : Generate IC₅₀ values across multiple replicates to assess reproducibility. For example, inconsistencies in IC₅₀ for antimicrobial activity (e.g., 8 µM vs. 25 µM) may arise from differences in bacterial strains .
  • Computational Validation : Perform molecular dynamics simulations (e.g., 100 ns runs) to confirm stability of predicted protein-ligand interactions .

Basic Question: What analytical techniques are critical for confirming the purity of this compound?

Methodological Answer:

  • Elemental Analysis : Compare experimental vs. calculated C/H/N/O percentages (e.g., C: 72.3% vs. 72.1%) to confirm purity >98% .
  • Chromatography : Use reverse-phase HPLC with a C18 column (retention time: 6.8 min) and UV detection at 254 nm .
  • Spectroscopy : ¹H NMR should show a singlet for the benzimidazole proton (δ 8.2 ppm) and doublets for furan protons (δ 6.4–7.1 ppm) .

Advanced Question: How to evaluate the stability of this compound under physiological conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., 220°C) to assess thermal stability .
  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 h, then quantify degradation via LC-MS. Benzimidazoles are prone to hydrolysis under acidic conditions due to protonation of the imidazole nitrogen .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products using ESI-MS .

Basic Question: What computational methods predict the binding affinity of this compound with target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., α-glucosidase PDB: 2QMJ). Focus on hydrogen bonds between the furan oxygen and Arg439 (binding energy ≤ -8.5 kcal/mol) .
  • DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

Advanced Question: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, Br) or methoxy groups at the para position of the phenyl ring to assess electronic effects on bioactivity .
  • Bioisosteric Replacement : Replace the furan ring with thiophene or pyrrole to evaluate heterocycle contributions to binding .
  • 3D-QSAR : Build a CoMFA model using IC₅₀ data from 20+ analogs to correlate steric/electrostatic fields with activity .

Basic Question: What solvents are compatible with this compound for in vitro assays?

Methodological Answer:

  • Polar Solvents : DMSO (up to 5% v/v) for stock solutions; avoid DMF due to cytotoxicity .
  • Aqueous Buffers : Use PBS (pH 7.4) with 0.1% Tween-80 to enhance solubility for cell-based assays .

Advanced Question: How to address low reproducibility in synthesis yields?

Methodological Answer:

  • Parameter Screening : Use DoE (Design of Experiments) to optimize temperature (70–120°C), catalyst loading (5–20 mol%), and reaction time (2–24 h) .
  • Byproduct Analysis : Identify impurities (e.g., uncyclized amines) via GC-MS and introduce scavengers (e.g., molecular sieves) to suppress side reactions .
  • Scale-Up Protocols : Transition from batch to flow chemistry for improved heat/mass transfer, ensuring consistent yields (>85%) at multi-gram scales .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.